molecular formula C26H45BO3S B13144334 2-Hexyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)decan-1-one

2-Hexyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)decan-1-one

Cat. No.: B13144334
M. Wt: 448.5 g/mol
InChI Key: UJEFCSILKYWIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)decan-1-one: is an organic compound that features a thiophene ring substituted with a boronic ester group and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)decan-1-one typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

    Attachment of the Alkyl Chain: The long alkyl chain can be introduced through a Grignard reaction or an alkylation reaction, where an alkyl halide reacts with the thiophene derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The boronic ester group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology and Medicine

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In the context of organic synthesis, the boronic ester group facilitates cross-coupling reactions by forming a transient complex with the palladium catalyst, which then undergoes reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

What sets 2-Hexyl-1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)decan-1-one apart is its combination of a boronic ester group with a thiophene ring and a long alkyl chain. This unique structure provides a balance of reactivity and stability, making it versatile for various applications in organic synthesis and materials science.

Properties

Molecular Formula

C26H45BO3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-hexyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]decan-1-one

InChI

InChI=1S/C26H45BO3S/c1-7-9-11-13-14-16-18-21(17-15-12-10-8-2)24(28)22-19-20-23(31-22)27-29-25(3,4)26(5,6)30-27/h19-21H,7-18H2,1-6H3

InChI Key

UJEFCSILKYWIHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)C(CCCCCC)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.